Cas no 1603136-57-7 (ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate)

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a thienopyridine core functionalized with bromo, chloro, and ester substituents. This intermediate is valuable in pharmaceutical and agrochemical research due to its reactivity at multiple sites, enabling further derivatization. The bromo and chloro groups facilitate cross-coupling reactions, while the ethyl ester offers flexibility for hydrolysis or transesterification. Its rigid fused-ring structure contributes to stability, making it suitable for synthesizing bioactive molecules. The compound’s well-defined reactivity profile and high purity ensure consistent performance in complex synthetic pathways, supporting applications in drug discovery and material science.
ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate structure
1603136-57-7 structure
Product Name:ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate
CAS No:1603136-57-7
MF:C10H7BrClNO2S
MW:320.590079545975
MDL:MFCD26143096
CID:4607833
Update Time:2025-10-29

ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-Bromo-3-Chlorothieno[2,3-C]Pyridine-2-Carboxylate
    • Ethyl 7-Bromo-3-Chlorothieno[2,3-C]Pyridine-2-Carboxylate(WX130180)
    • Thieno[2,3-c]pyridine-2-carboxylic acid, 7-bromo-3-chloro-, ethyl ester
    • ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate
    • MDL: MFCD26143096
    • Inchi: 1S/C10H7BrClNO2S/c1-2-15-10(14)8-6(12)5-3-4-13-9(11)7(5)16-8/h3-4H,2H2,1H3
    • InChI Key: SZDUYCVGGLZWLI-UHFFFAOYSA-N
    • SMILES: C1(Br)=NC=CC2C(Cl)=C(C(OCC)=O)SC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

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Additional information on ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate

Introduction to ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS No. 1603136-57-7)

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS No. 1603136-57-7) is a versatile compound with significant potential in the fields of medicinal chemistry and materials science. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and structural complexity. The unique combination of bromine, chlorine, and the thienopyridine scaffold makes it an attractive candidate for various applications, including drug discovery and advanced materials development.

The chemical structure of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate consists of a thienopyridine core with a bromine atom at the 7-position, a chlorine atom at the 3-position, and an ethyl ester group at the 2-carboxylate position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in synthetic chemistry.

In recent years, thienopyridines have gained considerable attention due to their potential as scaffolds for the development of novel therapeutic agents. Research has shown that compounds derived from thienopyridines exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The presence of bromine and chlorine atoms in ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate can enhance these biological activities by modulating the electronic and steric properties of the molecule.

One of the key areas where ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate has shown promise is in the field of medicinal chemistry. Studies have demonstrated that this compound can serve as a potent inhibitor of specific enzymes involved in various disease pathways. For example, it has been reported to inhibit kinases, which are crucial targets in cancer therapy. The ability to modulate kinase activity makes it a valuable lead compound for further optimization and development into potential drug candidates.

Beyond its medicinal applications, ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate also holds significant potential in materials science. The thienopyridine core is known for its excellent electronic properties, making it suitable for use in organic electronics and photovoltaic devices. The presence of bromine and chlorine atoms can further enhance these properties by tuning the electronic structure and improving charge transport characteristics.

The synthesis of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate involves several well-established chemical reactions. Typically, the synthesis begins with the formation of the thienopyridine core through a multistep process involving condensation reactions and cyclizations. Subsequent functionalization steps introduce the bromine and chlorine atoms at specific positions on the ring system. The final step involves esterification to form the ethyl ester group at the carboxylic acid position.

The purity and quality of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate are critical for its use in both research and industrial applications. High-purity standards are essential to ensure consistent performance and reproducibility in experiments. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to characterize and verify the purity of this compound.

In conclusion, ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS No. 1603136-57-7) is a multifaceted compound with broad applications in medicinal chemistry and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is poised to play a significant role in advancing various scientific fields.

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